molecular formula C20H26 B1619313 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene CAS No. 7594-86-7

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene

Cat. No. B1619313
CAS RN: 7594-86-7
M. Wt: 266.4 g/mol
InChI Key: JAEIWHRMTMZKDG-UHFFFAOYSA-N
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Description

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research due to its unique properties. It is a colorless, crystalline compound that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

Synthesis and Structural Studies

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene and its analogues have been a subject of interest in organic chemistry, particularly in the synthesis of novel compounds and understanding their structural properties. For instance, Penick et al. (2008) demonstrated the synthesis of novel dialkyloxy- and dihydroxyoctahydroperylenes through a tandem Friedel-Crafts alkylation process followed by oxidative aromatization. This research highlights the potential for creating new perylene analogues with unique structural and possibly functional properties (Penick et al., 2008).

Chemical Transformations and Reactions

Studies focused on the chemical transformations and reactions involving perylene derivatives are significant in understanding their reactivity and potential applications. For example, Chou and Ho (2005) investigated [4+2] cycloaddition reactions with 3-sulfolenes, leading to the synthesis of novel indolizidine and quinolizidine compounds. These findings provide insights into the versatility of reactions that perylene derivatives can undergo and their potential in synthesizing complex heterocyclic structures (Chou & Ho, 2005).

Natural Products and Biosynthesis

The study of perylene derivatives extends to natural products and their biosynthesis. Chagas et al. (2016) identified new natural products derived from the endophytic fungus Alternaria tenuissima SS77, including compounds that are structurally related to perylene. This research not only expands the understanding of naturally occurring perylene derivatives but also suggests potential biosynthetic pathways for these compounds (Chagas, Dias, & Pupo, 2016).

properties

IUPAC Name

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-tetradecahydroperylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEIWHRMTMZKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC3=C2C(=C4CCCC5C4=C3CCC5)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296931
Record name 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene

CAS RN

7594-86-7
Record name NSC112731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Reactant of Route 2
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Reactant of Route 3
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Reactant of Route 4
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Reactant of Route 5
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene
Reactant of Route 6
1,2,3,3a,4,5,6,7,8,9,9a,10,11,12-Tetradecahydroperylene

Citations

For This Compound
2
Citations
TJ Wozniak - 1984 - search.proquest.com
Synthetic fuels produced from coal have been shown to be mutagenic and carcinogenic. Catalytic hydrogenation eliminates the mutagenic amino polycyclic aromatic hydrocarbons (…
H Grotheer - 2017 - espace.curtin.edu.au
The novel analytical techniques hydropyrolysis (HyPy) and compound specific sulfur isotope analysis (CS-S-IA) of organosulfur compounds were tested for their applicability to …
Number of citations: 1 espace.curtin.edu.au

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